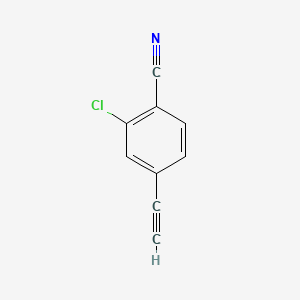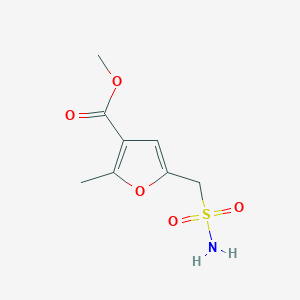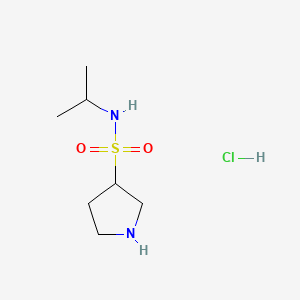![molecular formula C6H10ClNO2 B13480752 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-2-azabicyclo[321]octan-7-one hydrochloride is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride typically involves the nucleophilic attack and intramolecular cyclization of suitable starting materials. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain receptors or enzymes. This structural feature is crucial in medicinal chemistry, where the compound’s effects are mediated through its interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart from these similar compounds is the presence of an oxygen atom within its bicyclic structure. This oxygen atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
6-oxa-2-azabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-3-4(9-6)1-2-7-5;/h4-5,7H,1-3H2;1H |
InChI Key |
UILBHABTBPAXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1OC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)



![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)




![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
